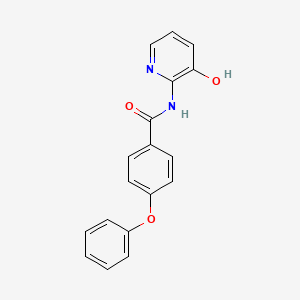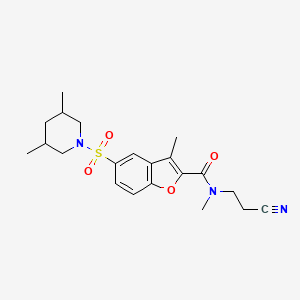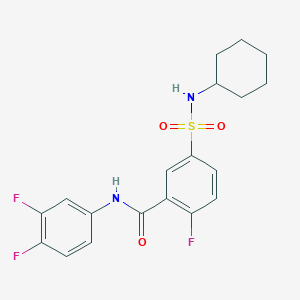![molecular formula C13H15ClN4O B10804278 6-Tert-butyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B10804278.png)
6-Tert-butyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-273339 is a compound known for its role as an inhibitor of the insulin-like growth factor 1 receptor. This receptor is involved in various cellular processes, including growth, development, and survival. The inhibition of this receptor has significant implications in scientific research, particularly in the fields of oncology and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-273339 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of WAY-273339 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
WAY-273339 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
WAY-273339 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of the insulin-like growth factor 1 receptor and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology to investigate the role of the insulin-like growth factor 1 receptor in cell growth and development.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases where the insulin-like growth factor 1 receptor plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the insulin-like growth factor 1 receptor.
Mechanism of Action
WAY-273339 exerts its effects by binding to the insulin-like growth factor 1 receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell growth, survival, and proliferation. The molecular targets include various downstream effectors and pathways that are critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
WAY-262611: Another inhibitor of the insulin-like growth factor 1 receptor with similar applications in research and medicine.
WAY-267464: Known for its role in inhibiting related receptors and pathways.
Uniqueness
WAY-273339 is unique in its specific binding affinity and inhibitory potency towards the insulin-like growth factor 1 receptor. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15ClN4O |
|---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
6-tert-butyl-3-(4-chloroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15ClN4O/c1-13(2,3)10-11(19)16-12(18-17-10)15-9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,15,16,18,19) |
InChI Key |
CACKBTKGBYVNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Furan-2-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10804196.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10804198.png)

![[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 2-(1-adamantyl)acetate](/img/structure/B10804204.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B10804206.png)
![N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10804209.png)

![N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10804225.png)

![6-N-(3-methoxyphenyl)-2-N-(2-methylcyclohexyl)-4-oxo-3-prop-2-enyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-2,6-dicarboxamide](/img/structure/B10804237.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B10804253.png)
![1'-(2-(4-Fluorophenyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B10804267.png)
![2-[[4-(4-Bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B10804274.png)
